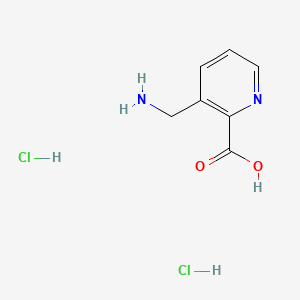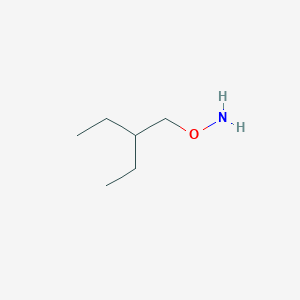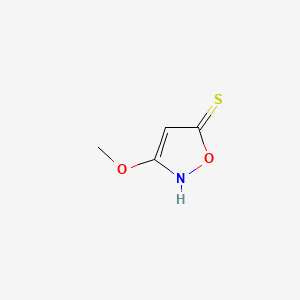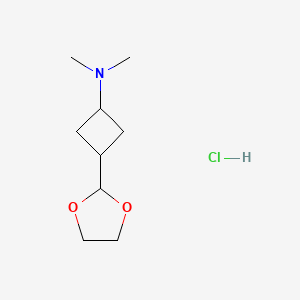
3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, a dioxolane ring, and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of a cyclobutanone derivative with 1,3-propanediol in the presence of an acid catalyst to form the dioxolane ringCommon reagents used in these reactions include ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py)
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4, RLi (organolithium reagents), RMgX (Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,3-Dioxolanes: Compounds with a similar dioxolane ring but different substituents.
Cyclobutanamines: Compounds with a cyclobutane ring and amine groups but lacking the dioxolane ring .
Uniqueness
3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride is unique due to its combination of a cyclobutane ring, a dioxolane ring, and a dimethylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-7(6-8)9-11-3-4-12-9;/h7-9H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
HTFVOWXYWPORPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CC(C1)C2OCCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)


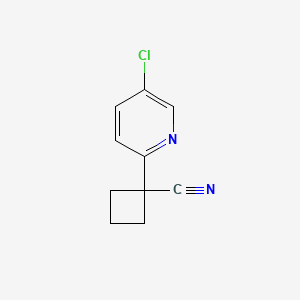
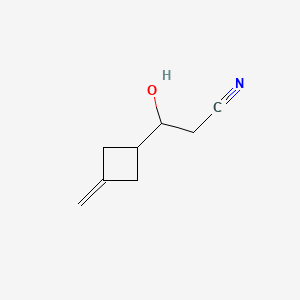
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)

